molecular formula C19H24N2O3S B2877046 1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2319853-14-8

1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B2877046
CAS No.: 2319853-14-8
M. Wt: 360.47
InChI Key: BOSGZCIYMOJOPA-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS Number: 2319853-14-8) is a synthetic organic compound with a molecular formula of C19H24N2O3S and a molecular weight of 360.47 g/mol . This urea derivative features a complex structure that incorporates a tetrahydro-2H-pyran (oxane) ring centrally bound to a thiophene heterocycle and a phenoxyethyl urea group. The specific spatial arrangement of these moieties makes it a compound of interest in several research fields. Urea derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. For instance, certain thiophen urea derivatives have been identified as potent small-molecule inhibitors of the Hepatitis C virus (HCV), acting as entry inhibitors by potentially interacting with viral glycoproteins . Furthermore, recent studies have shown that introducing a urea functional group into known pharmacophores, such as Tirapazamine derivatives, can significantly enhance their anti-cancer properties, suggesting the urea moiety can be a key modulator of cytotoxicity and therapeutic efficacy . Researchers may also investigate this compound in the context of inflammation, as the cyclooxygenase-2 (COX-II) enzyme is a well-known therapeutic target, and its inhibitors often contain specific, multi-ring heterocyclic architectures . The structure of this compound, confirmed by its SMILES string (O=C(NCC1(C2=CSC=C2)CCOCC1)NCCOC2=CC=CC=C2), presents a valuable building block for chemical biology and drug discovery efforts . It is supplied for research purposes such as screening assays, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c22-18(20-9-12-24-17-4-2-1-3-5-17)21-15-19(7-10-23-11-8-19)16-6-13-25-14-16/h1-6,13-14H,7-12,15H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSGZCIYMOJOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic compound characterized by its unique structural features, including a urea functional group, a phenoxyethyl moiety, and a tetrahydro-2H-pyran ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and diverse biological activities.

Chemical Structure

The molecular formula of this compound is C19H23N3O3S. The structure is illustrated below:

Component Structure
Urea GroupUrea
PhenoxyethylPhenoxyethyl
Tetrahydro-2H-pyranTetrahydro
ThiopheneThiophene

Biological Activities

This compound has been studied for various biological activities, which include:

  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth through modulation of specific signaling pathways involved in cancer progression.
  • Antimicrobial Properties : The presence of the thiophene ring suggests potential antimicrobial activity, as similar compounds have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : The urea moiety may interact with enzymes, potentially leading to inhibition of key metabolic pathways.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of urea derivatives similar to this compound. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 25 nM to 74 nM for specific targets such as ALK5 receptors .

Case Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial properties of thiophene-containing compounds. It was found that derivatives with thiophene rings demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar effects due to its structural components .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Binding to Enzymes : The urea group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
  • Modulation of Signaling Pathways : By interacting with specific receptors or proteins involved in cell signaling, this compound could alter pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Compound Name (CAS) Molecular Formula Key Substituents XlogP TPSA (Ų) Notable Features
Target Compound (2319853-14-8) C₁₉H₂₄N₂O₃S 2-Phenoxyethyl, tetrahydro-2H-pyran-4-yl (thiophen-3-yl), methylurea 2.8 87.8 Balanced lipophilicity; thiophene enhances π-π interactions.
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea (2034487-47-1) C₁₄H₁₉ClN₂O₂S 2-Chlorophenyl, 4-methoxythiopyran-4-yl, methylurea 3.2* 75.6* Higher lipophilicity due to chlorine; thiopyran may alter metabolic stability.
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea (2319640-11-2) C₁₉H₂₂N₂O₃S 2-Methoxyphenyl, tetrahydro-2H-pyran-4-yl (thiophen-2-yl), methylurea 2.6 85.3 Thiophen-2-yl vs. 3-yl positional isomer; methoxy group increases polarity.
1-[2-(Dimethylamino)ethyl]-3-[4-(tert-butyl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)urea (1797757-05-1) C₂₁H₃₄N₄O₂ 2-(Dimethylamino)ethyl, 4-tert-butylphenyl, tetrahydro-2H-pyran-4-yl, urea 3.5 64.8 High lipophilicity (tert-butyl); dimethylamino group may enhance solubility.

*Estimated based on structural similarity.

Key Structural and Functional Differences

Substituent Effects on Lipophilicity and Binding The 2-chlorophenyl group in increases XlogP (3.2 vs. The thiophen-3-yl group in the target compound offers distinct π-π stacking interactions compared to the thiophen-2-yl isomer in , which may alter receptor binding specificity . The tert-butylphenyl group in contributes to high lipophilicity (XlogP 3.5), likely favoring hydrophobic binding pockets but reducing aqueous solubility .

Polar Surface Area and Bioavailability The target compound’s TPSA (87.8 Ų) is higher than (64.8 Ų), suggesting better solubility but possibly lower blood-brain barrier permeability. The methoxy group in increases polarity (TPSA 85.3 Ų) but may reduce metabolic stability compared to the target’s phenoxyethyl group .

Safety protocols for handling urea derivatives (e.g., avoiding ignition sources ) are consistent across analogs.

Potential Pharmacological Implications

  • Target Compound vs. : The absence of chlorine and substitution of thiopyran with pyran may reduce hepatotoxicity risks while retaining affinity for sulfur-interacting enzymes.
  • Target Compound vs. : Thiophen-3-yl’s orientation could enhance binding to receptors with specific aromatic subpockets (e.g., kinase ATP sites).
  • Target Compound vs. : Lower XlogP (2.8 vs. 3.5) may improve solubility and reduce off-target effects linked to excessive lipophilicity.

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